molecular formula C19H18N2O2S B2843210 ethyl 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetate CAS No. 1207039-87-9

ethyl 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetate

Cat. No. B2843210
CAS RN: 1207039-87-9
M. Wt: 338.43
InChI Key: RIFGZFKKKSHXLG-UHFFFAOYSA-N
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Description

“Ethyl 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetate” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been a topic of interest due to their broad range of chemical and biological properties . The ethyl 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetate was subjected to a series of heterocyclization reactions through its reaction with different chemical reagents .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . The ethyl 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetate was subjected to a series of heterocyclization reactions through its reaction with different chemical reagents .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antibacterial Applications

Imidazole derivatives have been reported to show antibacterial activity . Therefore, ethyl 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetate could potentially be used in the development of new antibacterial drugs.

Antimycobacterial Applications

Imidazole derivatives also exhibit antimycobacterial properties . This suggests that our compound of interest could be explored for use in treating mycobacterial infections.

Anti-inflammatory Applications

The anti-inflammatory properties of imidazole derivatives suggest that ethyl 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetate could be used in the development of anti-inflammatory drugs.

Antitumor Applications

Imidazole derivatives have been found to have antitumor activity . This indicates that our compound could potentially be used in cancer treatment.

Antidiabetic Applications

The antidiabetic properties of imidazole derivatives suggest that ethyl 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetate could be used in the development of antidiabetic drugs.

Antioxidant Applications

Imidazole derivatives have been found to have antioxidant activity . This suggests that our compound could be used in the development of antioxidant drugs.

Future Directions

Imidazole derivatives have a broad range of chemical and biological properties, making them an important area of research for the development of new drugs . The future directions could involve exploring more biological activities of “ethyl 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetate” and its potential applications in pharmaceuticals .

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They can interact with various biological targets such as enzymes, receptors, and proteins, influencing their function and leading to various therapeutic effects .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target molecules, resulting in the observed biological effects .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . These can include pathways involved in inflammation, tumor growth, diabetes, allergies, and many others .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of these compounds can vary widely, depending on their specific chemical structure .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular function .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the activity and stability of imidazole derivatives .

properties

IUPAC Name

ethyl 2-(1,5-diphenylimidazol-2-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-2-23-18(22)14-24-19-20-13-17(15-9-5-3-6-10-15)21(19)16-11-7-4-8-12-16/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFGZFKKKSHXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetate

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